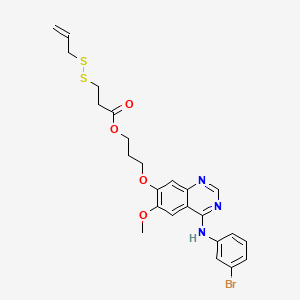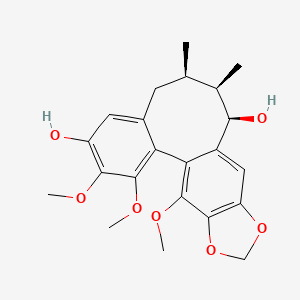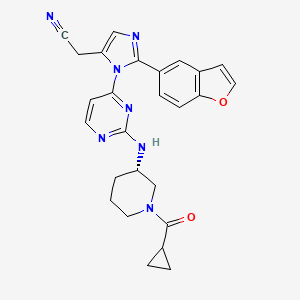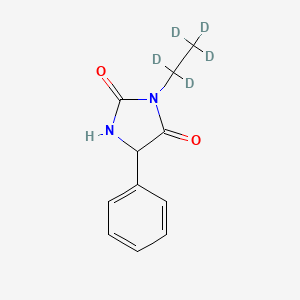
Ethotoin-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethotoin-d5 is a deuterium-labeled form of Ethotoin, an anticonvulsant drug used in the treatment of epilepsy. Ethotoin is a hydantoin derivative, similar to phenytoin, and is known for its oral activity and ability to control seizures without causing general central nervous system depression .
Métodos De Preparación
Ethotoin-d5 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Ethotoin molecule. The preparation of Ethotoin involves the reaction of benzaldehyde oxynitrile with urea or ammonium bicarbonate, forming an intermediate urea derivative. This intermediate then cyclizes under acidic conditions to form 5-phenylhydantoin, which is subsequently alkylated using ethyl iodide to produce Ethotoin . The deuterium-labeled version, this compound, follows a similar synthetic route with the incorporation of deuterium .
Análisis De Reacciones Químicas
Ethotoin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: this compound can undergo substitution reactions, particularly at the hydantoin ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation with ethyl iodide leads to the formation of Ethotoin .
Aplicaciones Científicas De Investigación
Ethotoin-d5 is primarily used in scientific research as a tracer for quantitation during drug development. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of drugs, making this compound valuable for studying these aspects . Additionally, this compound is used in epilepsy research due to its anticonvulsant properties .
Mecanismo De Acción
The mechanism of action of Ethotoin-d5 is similar to that of Ethotoin. Ethotoin stabilizes the seizure threshold and prevents the spread of seizure activity without causing general central nervous system depression. It inhibits nerve impulses in the motor cortex by lowering sodium ion influx, limiting tetanic stimulation . The molecular targets and pathways involved are similar to those of phenytoin .
Comparación Con Compuestos Similares
Ethotoin-d5 is similar to other hydantoin derivatives, such as:
Phenytoin: Another anticonvulsant drug with a similar mechanism of action.
Mephenytoin: A hydantoin derivative with anticonvulsant properties.
5,5-Dimethylhydantoin: Used in various industrial applications
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
3-(1,1,2,2,2-pentadeuterioethyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/i1D3,2D2 |
Clave InChI |
SZQIFWWUIBRPBZ-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N1C(=O)C(NC1=O)C2=CC=CC=C2 |
SMILES canónico |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


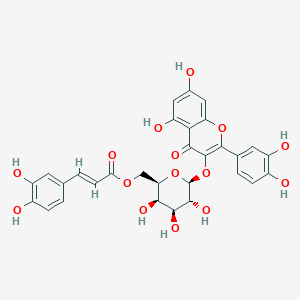

![N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid](/img/structure/B12390060.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12390064.png)

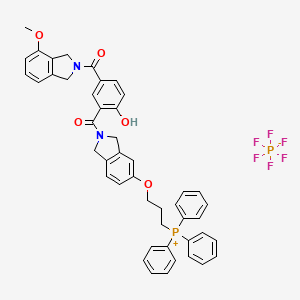

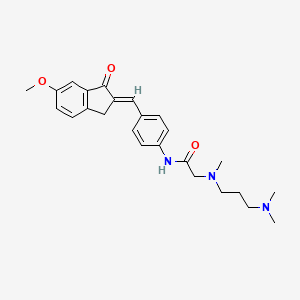
![(1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B12390103.png)

